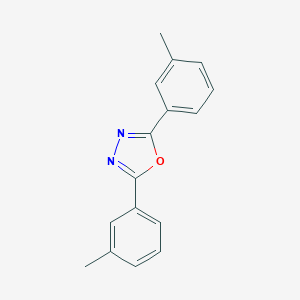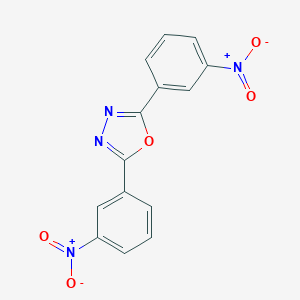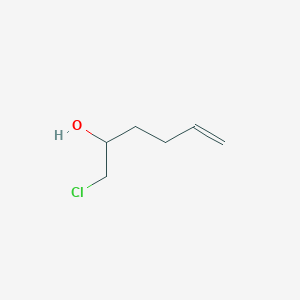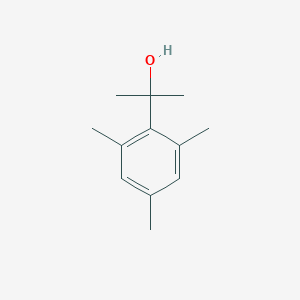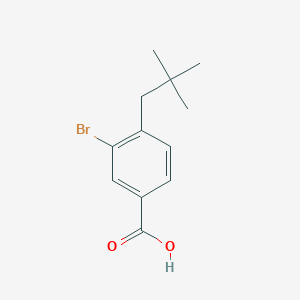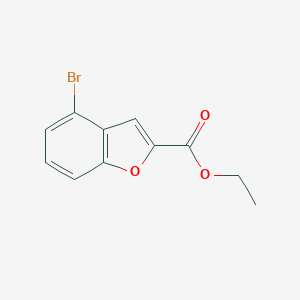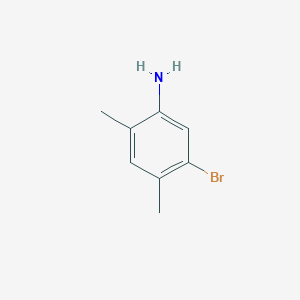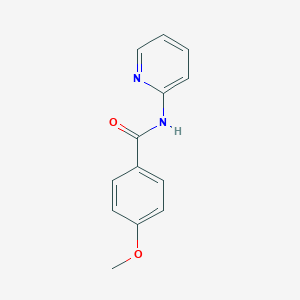
Thianthren-5-oxid
Übersicht
Beschreibung
Thianthrene 5-oxide, also known as Thianthren-5-one, is a sulfur-containing heterocyclic chemical compound . It is a derivative of the parent heterocycle called dithiin . It is notable for its ease of oxidation .
Synthesis Analysis
Thianthrene 5-oxide can be synthesized from unfunctionalized aromatics by thia-APEX reactions . This process involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons . New benzodithiine arms are fused to the unfunctionalized aromatic substrates in one step, affording π-extended thianthrenes in 21–87% yields .Molecular Structure Analysis
The molecular formula of Thianthrene 5-oxide is C12H8OS2 . It has a molecular weight of 232.32 g/mol . The structure of Thianthrene 5-oxide is not planar, unlike its oxygen analog dibenzodioxin .Chemical Reactions Analysis
Thianthrene 5-oxide is used as a reagent for late-stage C-H functionalization . The reaction forms metastable dicationic intermediates from unactivated aliphatic alkenes and thianthrene .Physical and Chemical Properties Analysis
Thianthrene 5-oxide is a solid at 20 degrees Celsius . It has a melting point of 142.0 to 146.0 °C . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .Wissenschaftliche Forschungsanwendungen
Katalytische Anwendungen
In der Katalyse dient Thianthren-5-oxid als Reagenz für die späte C-H-Funktionalisierung . Das vom Ritter-Labor entwickelte Verfahren weist eine Selektivität von über 99 % auf und ist damit ein wertvolles Werkzeug zur Herstellung funktionalisierter Arene. Diese Arene können dann als synthetische Drehscheiben für weitere Umwandlungen dienen und erweitern so das Toolkit für die chemische Synthese.
Materialwissenschaften
In den Materialwissenschaften trägt this compound zur Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften bei. Seine Einarbeitung in Polymere und andere Materialien kann ihre elektrochemischen und photophysikalischen Eigenschaften verbessern und zu Fortschritten im Materialdesign und in der -technik führen .
Organische Synthese
This compound erleichtert die Synthese von π-erweiterten Thianthrenen, die in der organischen Synthese von entscheidender Bedeutung sind. Die einstufige Synthese aus unfunktionalisierten Aromaten durch Thia-APEX-Reaktionen liefert π-erweiterte Thianthrene mit einzigartigen Festkörperpackungsstrukturen und photophysikalischen Eigenschaften .
Elektrochemische Anwendungen
Die Stabilität und Reaktivität der Verbindung machen sie zu einem exzellenten Kandidaten für elektrochemische Anwendungen. Sie kann bei der Konstruktion von Redox-Fließbatterien eingesetzt werden, wobei ihre elektrochemischen Eigenschaften zur Effizienz und Haltbarkeit der Batteriesysteme beitragen .
Photophysikalische Eigenschaften
Die photophysikalischen Eigenschaften von this compound werden bei der Entwicklung von Materialien mit spezifischen Lichtemissionsverhalten genutzt. Seine Fähigkeit, Raumtemperatur-Phosphoreszenz und thermisch aktivierte verzögerte Fluoreszenz (TADF) zu ermöglichen, macht es zu einem wertvollen Bestandteil in optoelektronischen Geräten .
Zukünftige Richtungen
Thianthrene 5-oxide has been emerging as an attractive precursor for a myriad of transformations to forge new C–C and C–X bonds due to their unique structural characteristics and chemical behaviors . The use of the thianthrenation strategy selectively transforms C–H, C–O, and other chemical bonds into organothianthrenium salts in a predictable manner . This provides a straightforward alternative for regioselective functionalizations for arenes, alkenes, alkanes, alcohols, amines, and so on through diverse reaction mechanisms under mild conditions .
Wirkmechanismus
Target of Action
Thianthrene 5-oxide is primarily used as a reagent for late-stage C-H functionalization . It targets aromatic compounds, where it selectively transforms C-H bonds into functionalized arenes .
Mode of Action
Thianthrene 5-oxide interacts with its targets through a process known as thianthrenation . This process proceeds with >99% selectivity and furnishes functionalized arenes . These functionalized arenes can then participate in diverse transformations .
Biochemical Pathways
It is known that the compound plays a role in the redox behavior and cationic-state capability of thianthrene . This can be utilized for supramolecular chemistry and the development of organic chemical reactions .
Result of Action
The result of Thianthrene 5-oxide’s action is the creation of novel π-extended thianthrenes . These π-extended thianthrenes have unique solid-state packing structures and photophysical properties . For example, Thianthrene 3ca, a derivative of Thianthrene 5-oxide, emits strong blue-green fluorescence upon excitation with 330 nm light .
Eigenschaften
IUPAC Name |
thianthrene 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGTLXTOJKHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178293 | |
| Record name | Thianthrene 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-50-7 | |
| Record name | Thianthrene, 5-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thianthrene 5-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thianthrene, 5-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thianthrene 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5lambda4-thianthren-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thianthrene 5-oxide?
A1: The molecular formula of thianthrene 5-oxide is C12H8OS2, and its molecular weight is 232.32 g/mol.
Q2: What spectroscopic data is available for thianthrene 5-oxide?
A2: Thianthrene 5-oxide has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and Raman spectroscopy. These techniques provide information about the structure, bonding, and vibrational modes of the molecule. [, , , ]
Q3: Is thianthrene 5-oxide conformationally flexible?
A3: Yes, thianthrene 5-oxide exhibits conformational mobility in solution. It exists in a dynamic equilibrium between two boat conformations: one with the sulfoxide group in a pseudoequatorial position and the other with the sulfoxide group in a pseudoaxial position. [, , ]
Q4: How does the polarity of the solvent affect the conformational equilibrium of thianthrene 5-oxide?
A4: The position of the conformational equilibrium in thianthrene 5-oxide is influenced by solvent polarity. Polar solvents tend to favor the conformation where the sulfoxide group occupies the pseudoaxial position. [, ]
Q5: How is thianthrene 5-oxide used as a mechanistic probe in oxygen-transfer reactions?
A5: Thianthrene 5-oxide serves as a valuable mechanistic probe to discern the electronic character of oxygen-transfer agents. This is achieved by analyzing the ratio of products resulting from oxidation at either the sulfide sulfur atom (electrophilic attack) or the sulfoxide sulfur atom (nucleophilic attack). This ratio is quantified using the XSO value, which represents the proportion of nucleophilic oxidation relative to the total oxidation. [, , , , , , , ]
Q6: What does a high XSO value indicate about an oxygen-transfer agent?
A6: A high XSO value, approaching 1.00, suggests that the oxygen-transfer agent exhibits a predominantly nucleophilic character, preferentially oxidizing the sulfoxide functionality in thianthrene 5-oxide. [, ]
Q7: What does a low XSO value indicate about an oxygen-transfer agent?
A7: A low XSO value, approaching 0, suggests that the oxygen-transfer agent exhibits a predominantly electrophilic character, preferentially oxidizing the sulfide functionality in thianthrene 5-oxide. [, , , , , ]
Q8: How can the stereochemistry of the products provide insights into the oxygen-transfer mechanism?
A8: The ratio of trans to cis isomers of the bisulfoxide product (SOSO) formed during the oxidation of thianthrene 5-oxide offers valuable information about the stereochemical course of the reaction. The steric demands of the oxygen-transfer agent influence this ratio. For instance, electrophilic dioxiranes tend to favor the trans isomer due to steric repulsion between the oxidant and the peri-hydrogen atoms of the thianthrene 5-oxide molecule. [, ]
Q9: Can thianthrene 5-oxide itself act as a catalyst in oxygen-transfer reactions?
A9: While thianthrene 5-oxide is primarily employed as a mechanistic probe, certain derivatives, like thianthrene cation radical salts, have shown catalytic activity in specific reactions. For instance, thianthrene cation radical perchlorate has been shown to mediate the oxidative decomposition of various organic compounds. [, , , , ]
Q10: What other applications does thianthrene 5-oxide have in organic synthesis?
A10: Beyond its role as a mechanistic probe, thianthrene 5-oxide serves as a valuable synthon in organic synthesis. For example, it is utilized in the synthesis of sterically congested dibenzothiophenes through reactions with organolithium reagents. [] Additionally, it serves as a precursor for the generation of thianthrenium salts, which find applications in various transformations, such as the synthesis of deuterated arenes. [, ]
Q11: Have computational methods been employed to study thianthrene 5-oxide and its reactions?
A11: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been instrumental in understanding the electronic structure, conformational preferences, and reactivity of thianthrene 5-oxide. These calculations have provided valuable insights into the nature of the transition states involved in oxygen-transfer reactions and the factors influencing the selectivity of these processes. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

